Carbonic acid--2-methylbutan-2-ol (1/2)
Description
Carbonic acid--2-methylbutan-2-ol (1/2) is a molecular complex formed in a 1:2 molar ratio between carbonic acid (H₂CO₃) and 2-methylbutan-2-ol (tert-amyl alcohol, C₅H₁₂O). This compound is synthesized via gas-phase reactions under controlled conditions, where carbonic acid interacts with the tertiary alcohol to form a hydrogen-bonded network .
Properties
CAS No. |
39511-74-5 |
|---|---|
Molecular Formula |
C11H26O5 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
carbonic acid;2-methylbutan-2-ol |
InChI |
InChI=1S/2C5H12O.CH2O3/c2*1-4-5(2,3)6;2-1(3)4/h2*6H,4H2,1-3H3;(H2,2,3,4) |
InChI Key |
XBZCLEPJRGEIQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)O.CCC(C)(C)O.C(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methylbutan-2-ol can be synthesized through the hydration of 2-methylbut-2-ene. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, and occurs under controlled temperature conditions . Another method involves the reduction of 2-methylbutanone using reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of 2-methylbutan-2-ol often involves the catalytic hydration of isobutene in the presence of water and an acid catalyst. This process is carried out in large-scale reactors under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylbutanone using oxidizing agents like potassium dichromate.
Dehydration: When heated with a strong acid like sulfuric acid, it undergoes dehydration to form alkenes such as 2-methylbut-2-ene.
Substitution: It can react with halogen acids like hydrochloric acid to form tert-amyl chloride through an SN1 mechanism.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic medium.
Dehydration: Concentrated sulfuric acid at elevated temperatures.
Substitution: Concentrated hydrochloric acid.
Major Products
Oxidation: 2-methylbutanone.
Dehydration: 2-methylbut-2-ene.
Substitution: tert-amyl chloride.
Scientific Research Applications
2-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use as an anesthetic and in the formulation of pharmaceuticals.
Industry: Utilized in the production of flavors, fragrances, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-methylbutan-2-ol involves its interaction with various molecular targets. As a tertiary alcohol, it can act as a proton donor and participate in hydrogen bonding. In biological systems, it modulates the activity of GABAA receptors, similar to ethanol, leading to its anesthetic and psychotropic effects . The compound’s ability to form hydrogen bonds also makes it an effective solvent for polar compounds .
Comparison with Similar Compounds
Key Properties
- Thermal Stability : Decomposes at 115°C, higher than analogous complexes with smaller alcohols .
- Solubility : Moderately soluble in tetrahydrofuran (THF) and chloroform but poorly soluble in polar solvents like water .
Comparison with Similar Compounds
Structural and Thermal Properties
Carbonic acid--2-methylbutan-2-ol (1/2) is compared to other carbonic acid-alcohol complexes, such as those with 2-propanol and 2-butanol.
Table 1: Structural and Thermal Properties of Carbonic Acid-Alcohol Complexes
| Compound | Molecular Formula | Hydrogen Bond Length (Å) | Decomposition Temperature (°C) | Solubility Profile |
|---|---|---|---|---|
| Carbonic acid--2-methylbutan-2-ol (1/2) | H₂CO₃·2C₅H₁₂O | 2.65–2.85 | 115 | THF, chloroform |
| Carbonic acid--2-propanol complex | H₂CO₃·2C₃H₈O | 2.70–2.90 | 98 | Ethanol, acetone |
| Carbonic acid--2-butanol complex | H₂CO₃·2C₄H₁₀O | 2.60–2.80 | 105 | Chloroform, ether |
Key Observations :
- The 2-methylbutan-2-ol complex exhibits superior thermal stability (115°C vs. 98–105°C for others), attributed to stronger steric shielding and cyclic hydrogen bonding .
- Solubility trends correlate with alcohol chain length and polarity; bulkier alcohols reduce polar solvent compatibility .
Hydrogen Bonding and Molecular Arrangement
The cyclic hydrogen-bonded network in the 2-methylbutan-2-ol complex contrasts with linear or less-organized structures in smaller alcohol complexes. For example, the 2-propanol complex forms shorter-lived hydrogen bonds due to reduced steric hindrance, leading to lower thermal resilience .
Application Performance
Table 2: Application Comparison
| Compound | Application | Key Advantage | Limitation |
|---|---|---|---|
| Carbonic acid--2-methylbutan-2-ol (1/2) | CO₂ capture | High thermal stability | Low water solubility |
| Sodium carbonate | Industrial CO₂ capture | High solubility in water | Low thermal stability (<100°C) |
| Carbonic acid--2-propanol complex | Lab-scale reactions | Rapid CO₂ release | Poor long-term stability |
Key Insights :
- Compared to 2-propanol complexes, it offers extended stability but requires non-polar solvents for processing .
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